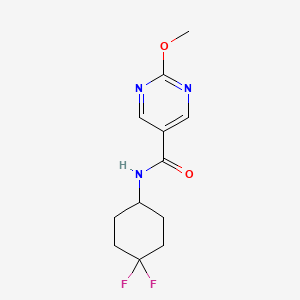

N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorocyclohexyl group attached to a methoxypyrimidine carboxamide, which contributes to its distinct chemical behavior and potential utility in research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide typically involves the following steps:

Formation of the Difluorocyclohexyl Intermediate: The difluorocyclohexyl group can be synthesized through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Coupling with Methoxypyrimidine: The difluorocyclohexyl intermediate is then coupled with a methoxypyrimidine derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.

Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like K2CO3.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has potential applications in several areas:

1. Medicinal Chemistry

- Neurological Disorders : N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide acts as a positive allosteric modulator of small-conductance calcium-activated potassium channels (SK channels). This modulation can influence neuronal firing patterns, which may be beneficial in treating conditions like epilepsy and other neurological disorders.

2. Biochemical Probes

- The compound is being investigated as a biochemical probe to study enzyme interactions and cellular pathways. Its ability to selectively interact with SK channels allows researchers to explore its effects on neuronal activity and potential therapeutic benefits.

3. Drug Development

- The compound's unique structure positions it as a candidate for developing drugs targeting specific enzymes or receptors involved in various diseases. Its efficacy in modulating SK channels suggests potential applications in enhancing neuronal stability and function.

Case Study 1: Modulation of SK Channels

Research has demonstrated that this compound significantly enhances the activity of SK channels in vitro. This modulation was shown to stabilize neuronal firing rates in animal models, indicating its potential use in treating epilepsy.

Case Study 2: Synthesis and Characterization

A study focused on the synthesis of this compound involved a two-step process:

- Formation of the Pyrimidine Core : The initial step involved synthesizing the pyrimidine derivative through standard organic reactions.

- Introduction of the Difluorocyclohexyl Group : The second step included attaching the difluorocyclohexyl moiety, enhancing the compound's biological properties.

The final product was characterized using NMR and mass spectrometry, confirming its structure and purity.

Wirkmechanismus

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. This interaction can trigger downstream signaling pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of a methoxy group.

(4,4-Difluorocyclohexyl)methanol: Contains the difluorocyclohexyl group but lacks the pyrimidine moiety.

N-(4,4-difluorocyclohexyl)-3-hydroxy-N-methylcyclohexanecarboxamide: Features a hydroxy group and a different cyclohexane derivative.

Uniqueness

N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide stands out due to its unique combination of the difluorocyclohexyl and methoxypyrimidine groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Biologische Aktivität

N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a difluorocyclohexyl group and a methoxypyrimidine carboxamide. This structural configuration enhances its lipophilicity and metabolic stability, which may contribute to its efficacy in biological systems. The compound is categorized as a pyrimidine derivative, known for diverse biological activities.

The primary biological activity of this compound is its role as a positive allosteric modulator of small-conductance calcium-activated potassium channels (SK channels). These channels are critical for regulating neuronal excitability and are implicated in various neurological disorders. By modulating SK channels, this compound can influence neuronal firing within the olivo-cerebellar network, which is essential for motor control and may have therapeutic implications for conditions such as epilepsy and other neurological disorders.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Modulation of SK Channels | Enhances neuronal stability and function by affecting neuronal firing patterns. |

| Potential Therapeutic Applications | Investigated for use in treating epilepsy and other neurological conditions. |

| Interaction with Enzymes | May serve as a biochemical probe to study enzyme interactions and cellular pathways. |

Research Findings

Recent studies have highlighted the compound's potential in various research applications:

- Neuroscience : The modulation of SK channels indicates potential therapeutic benefits in managing epilepsy and other neurological disorders. This is supported by preclinical studies that demonstrate the compound's ability to stabilize neuronal activity.

- Medicinal Chemistry : As a building block for synthesizing more complex molecules, this compound is being explored for its pharmacological properties. Its unique structural features may lead to the development of novel therapeutic agents targeting specific receptors or enzymes.

-

Comparative Studies : Similar compounds have been identified that share structural characteristics with this compound. These include:

- 2-Methoxy-5-pyrimidinamine

- 4-Amino-2-methoxy-pyrimidine-5-carboxylic acid

- 6-Methyl-2-methoxypyrimidin-5-carboxylic acid

Case Studies

Several case studies have investigated the effects of this compound on neuronal activity:

- Study on Neuronal Stability : In an experimental model simulating epilepsy, administration of the compound resulted in significant stabilization of neuronal firing patterns compared to control groups. This suggests its potential utility in therapeutic contexts.

- Enzyme Interaction Studies : The compound has also been evaluated for its ability to interact with specific enzymes involved in cellular signaling pathways. Preliminary results indicate promising interactions that warrant further investigation into its biochemical applications .

Eigenschaften

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N3O2/c1-19-11-15-6-8(7-16-11)10(18)17-9-2-4-12(13,14)5-3-9/h6-7,9H,2-5H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJCDLKRVIKDHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.